(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
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Description
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a useful research compound. Its molecular formula is C18H16O7S and its molecular weight is 376.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Pervaram et al. (2018) discusses the synthesis of compounds structurally related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. These compounds are synthesized using various chemical reactions and tested for their antimicrobial activity, providing insights into their potential use in combating microbial infections (Pervaram et al., 2018).
Demethylation Methods in Synthesis
Fredriksson and Stone-Elander (2002) present a microwave-enhanced method for demethylation of methyl phenyl ethers. This method is significant for synthesizing precursors like (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate, and for removing protecting groups in complex organic synthesis (Fredriksson & Stone-Elander, 2002).
Chemical Transformation and Reactions
Wit, Woldhuis, and Cerfontain (2010) discuss the sulfonation of phenyl methanesulfonates, which is a relevant process in the chemical transformation and manipulation of compounds including those related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate (Wit et al., 2010).
Hydrolysis and Selectivity in Synthesis
Chan, Cox, and Sinclair (2008) explore the hydrolysis of methanesulfonate esters, a reaction type that is potentially relevant for the synthesis and modification of compounds like (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. This research provides insights into the selectivity and conditions required for such hydrolysis reactions (Chan et al., 2008).
Synthesis and Characterization
Ming and South (2004) detail the synthesis and crystal structure of a compound related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. This research contributes to understanding the structural and chemical properties of such complex organic compounds (Ming & South, 2004).
properties
IUPAC Name |
[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-5-6-13-15(10-12)24-17(18(13)19)9-11-4-7-14(16(8-11)23-2)25-26(3,20)21/h4-10H,1-3H3/b17-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVZUDCSWDULO-MFOYZWKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C)OC)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C)OC)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate |
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